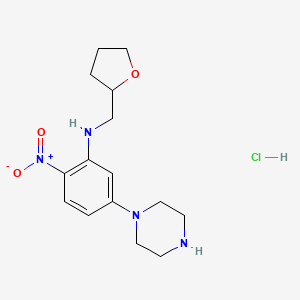

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Description

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride (CAS: 524033-98-5) is a chemically synthesized small molecule characterized by a nitro-substituted aromatic ring, a piperazine moiety, and a tetrahydrofuran (THF) methylamine side chain. Its molecular formula is C₁₆H₂₃ClN₄O₃, with an average molecular weight of 366.83 g/mol .

Notably, this compound has been cataloged in chemical databases (e.g., Combi-Blocks) with a purity of 95% and was previously marketed by CymitQuimica (REF: 10-F661920) before being discontinued . Its synthesis involves coupling a nitro-substituted aniline derivative with a THF-methylamine group, followed by hydrochloridation to enhance stability .

Properties

IUPAC Name |

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3.ClH/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13;/h3-4,10,13,16-17H,1-2,5-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNHTPBXFYPMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050208-13-3 | |

| Record name | 2-Furanmethanamine, tetrahydro-N-[2-nitro-5-(1-piperazinyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050208-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the tetrahydrofuran moiety, often through a reductive amination process. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility allows for applications in polymer science, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various enzymes and receptors. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

N-(2,2-Dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline Hydrochloride (CAS: 1050208-15-5)

- Structure : Replaces the THF-methyl group with a 2,2-dimethylpropyl (neopentyl) chain.

- Synthetic Accessibility: The neopentyl variant avoids the stereochemical complexity of the THF ring, simplifying synthesis .

- Applications : Both compounds share piperazine-mediated binding to serotonin or dopamine receptors, but the neopentyl analog shows reduced solubility in aqueous buffers (0.5 mg/mL vs. 1.2 mg/mL for the THF derivative) .

Compounds with Alternative Heterocyclic Moieties

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine (CAS: 696631-19-3)

- Structure : Replaces the piperazine ring with a piperidinyl carbonyl group.

- Key Differences :

- Electron Distribution : The carbonyl group introduces a stronger electron-withdrawing effect, reducing the basicity of the amine group (pKa ~6.8 vs. ~8.2 for the piperazine analog) .

- Bioactivity : Demonstrates weaker binding to G-protein-coupled receptors (GPCRs) in preliminary screens, likely due to steric hindrance from the carbonyl group .

Nitro-Aniline Derivatives with Varied Substituents

Research Findings and Key Insights

Physicochemical Properties

Biological Activity

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a complex organic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Nitro group : Provides potential for redox reactions.

- Piperazine ring : Known for its ability to interact with various biological targets.

- Tetrahydrofuran moiety : Enhances solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3O2 |

| Molecular Weight | 273.75 g/mol |

| CAS Number | 1050208-13-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may enhance its reactivity and interaction with enzymes and receptors. The piperazine ring is known for its role in binding to neurotransmitter receptors, which may contribute to its pharmacological effects.

Potential Mechanisms

- Redox Reactions : The nitro group can be reduced under physiological conditions.

- Enzyme Interaction : The piperazine moiety can interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptor sites.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research suggests that the introduction of a piperazine ring enhances the activity against both Gram-positive and Gram-negative bacteria.

Case Study

In a study evaluating the antimicrobial efficacy of related compounds, it was found that modifications in the piperazine structure led to improved antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Research on similar piperazine derivatives has shown inhibition of viral replication, indicating potential use in antiviral therapies.

Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, this compound is being investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have demonstrated activity at the 5-HT7 receptor, which is implicated in mood regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps, including:

- Nitration of an aromatic precursor.

- Formation of the piperazine ring through nucleophilic substitution.

- Attachment of the tetrahydrofuran moiety via reductive amination.

Research on SAR indicates that variations in substituents on the piperazine ring significantly affect biological activity, suggesting avenues for optimizing therapeutic efficacy .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|

| (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran) | Moderate | Potentially active |

| (2-Nitro-5-piperazin-1-ylphenyl)methanamine hydrochloride | High | Low |

| (2-Nitro-pyrimidinyl)piperazine derivatives | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.